Toxicological Profiling and LD50 Estimation of 4-(1-propylpiperidin-4-yl)morpholine: A Comprehensive Read-Across and Experimental Guide
Toxicological Profiling and LD50 Estimation of 4-(1-propylpiperidin-4-yl)morpholine: A Comprehensive Read-Across and Experimental Guide
Executive Summary
4-(1-propylpiperidin-4-yl)morpholine is a specialized bicyclic tertiary amine comprising a piperidine core N-alkylated with a propyl group, substituted at the 4-position with a morpholine ring. This structural motif is highly relevant in the synthesis of neuroactive agents, targeted kinase inhibitors, and specialized chemical intermediates.
Because highly specific, empirical in vivo toxicity data for this exact chemical entity is not universally cataloged in standard regulatory databases, toxicologists must employ predictive toxicology and read-across methodology . By analyzing its constituent pharmacophores—4-morpholinopiperidine[1] and 1-propylpiperidine[2]—we can accurately model its hazard profile, predict its Lethal Dose 50 (LD50), and design self-validating experimental protocols for empirical verification.
Structural Analysis & Pharmacophore Breakdown
The toxicity profile of 4-(1-propylpiperidin-4-yl)morpholine is dictated by the synergistic effects of its three primary structural components:
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The Morpholine Ring: Known for its susceptibility to oxidative metabolism. Hepatic cytochrome P450 (CYP) enzymes can catalyze morpholine ring-opening or oxidation, leading to reactive intermediates that cause oxidative stress and potential hepatotoxicity. It is also a known respiratory and ocular irritant[1].
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The Piperidine Core: A common pharmacophore in neuroactive drugs. It provides a basic nitrogen that is readily protonated at physiological pH, influencing tissue distribution and binding affinity to various central nervous system (CNS) receptors.
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The N-Propyl Substitution: The addition of the lipophilic propyl chain significantly increases the molecule's partition coefficient (LogP) compared to the unalkylated 4-morpholinopiperidine[2]. This enhanced lipophilicity facilitates rapid penetration of the Blood-Brain Barrier (BBB), shifting the primary acute toxicity risk from peripheral irritation to CNS modulation (e.g., respiratory depression or neurotoxicity).
Predictive Toxicity Profile & GHS Classification
Based on structural analogs, the unalkylated precursor 4-morpholinopiperidine (CAS 53617-35-9) is classified under the Globally Harmonized System (GHS) as causing Skin Irritation (Category 2, H315), Serious Eye Irritation (Category 2, H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335) primarily affecting the respiratory tract[1].
When the N-propyl group is introduced, the systemic toxicity profile changes:
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Acute Toxicity: The increased bioavailability and CNS penetration lower the threshold for acute systemic toxicity. Symptoms of overexposure are predicted to include severe mucosal irritation, followed by CNS depression, ataxia, and potential respiratory failure.
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Hepatotoxicity: Chronic exposure poses a risk of liver damage due to the metabolic burden of N-dealkylation (stripping the propyl group) and subsequent morpholine ring oxidation.
Mechanistic Pathway of Toxicity
Metabolic and toxicological pathway of 4-(1-propylpiperidin-4-yl)morpholine.
Quantitative Data: LD50 Estimation via Read-Across
To establish a highly probable LD50 range for 4-(1-propylpiperidin-4-yl)morpholine, we analyze the empirical LD50 values of its closest structural neighbors. The addition of the propyl group generally increases toxicity (lowers the LD50) relative to the base piperidine due to enhanced cellular permeability.
Table 1: Comparative LD50 Data of Structural Analogs
| Compound | CAS Number | Route & Species | Empirical LD50 | Relevance to Target Molecule |
| 4-Morpholinopyridine | 2767-91-1 | Oral, Mouse | ~350 mg/kg[3] | Shares the morpholine-heterocycle motif; baseline for oral toxicity. |
| N-Methylpiperidine | 626-67-5 | Intraperitoneal, Mouse | 400 mg/kg[4] | Demonstrates baseline toxicity of alkylated piperidines. |
| Ropivacaine (HCl) | 1171177-80-2 | Parenteral, Rat | 56 mg/kg[5] | Contains a 1-propylpiperidine moiety; highlights high systemic toxicity when bypassing first-pass metabolism. |
Estimated LD50 for 4-(1-propylpiperidin-4-yl)morpholine: Based on the read-across data, the predicted Oral LD50 in rats is between 200 mg/kg and 400 mg/kg . This places the compound in GHS Acute Toxicity Category 3 or 4 (Toxic/Harmful if swallowed).
Experimental Workflows: Empirical Validation Protocols
To move from predictive toxicology to empirical validation, researchers must utilize self-validating assay systems. The following protocols are designed with built-in causality checks to ensure data integrity.
Protocol 1: In Vitro Hepatotoxicity (Multiplexed MTT/LDH Assay)
Causality Rationale: Morpholine derivatives can cause transient metabolic stalling without immediate cell death. Relying solely on an MTT assay (which measures mitochondrial respiration) can yield false-positive toxicity results. By multiplexing MTT with an LDH (Lactate Dehydrogenase) release assay, you can differentiate between reversible metabolic inhibition (MTT drop, no LDH release) and true necrotic membrane rupture (MTT drop, high LDH release).
Step-by-Step Methodology:
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Cell Culture: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
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Compound Preparation: Dissolve 4-(1-propylpiperidin-4-yl)morpholine in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Prepare a serial dilution ranging from 1 µM to 1000 µM.
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Exposure: Aspirate media and apply the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control for necrosis (e.g., 1% Triton X-100). Incubate for 48 hours.
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LDH Quantification (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a new plate. Add LDH assay reagent, incubate in the dark for 30 minutes, and measure absorbance at 490 nm.
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MTT Quantification (Metabolic Activity): Add 10 µL of MTT reagent (5 mg/mL) to the original plate containing the cells. Incubate for 3 hours. Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
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Data Synthesis: Calculate the IC50 for both assays. A significant left-shift in the MTT IC50 compared to the LDH IC50 indicates mitochondrial uncoupling prior to cell death.
Protocol 2: In Vivo Acute Toxicity (OECD TG 423 - Acute Toxic Class Method)
Causality Rationale: The traditional LD50 test requires large numbers of animals and causes significant suffering. OECD Test Guideline 423 uses a step-wise procedure with minimal animals (3 per step). Because our read-across predicts an LD50 between 200–400 mg/kg, we strategically select 300 mg/kg as the starting dose to minimize unnecessary testing steps.
Step-by-Step Methodology:
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Animal Preparation: Select 3 healthy, nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Fast the animals overnight prior to dosing.
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Dosing: Formulate the compound in an aqueous vehicle (e.g., 0.5% methylcellulose) if forming a hydrochloride salt, or a lipid vehicle if used as a free base. Administer a single oral gavage dose of 300 mg/kg .
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Observation Window: Observe animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Monitor for tremors, convulsions, salivation, lethargy, and coma (indicators of BBB penetration and CNS toxicity).
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Decision Logic:
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If 0 or 1 animal dies: The substance is likely in GHS Category 4. Repeat the 300 mg/kg dose with 3 new animals to confirm.
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If 2 or 3 animals die: The substance is more toxic than predicted (GHS Category 3). The next step is to test a lower dose cohort at 50 mg/kg.
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Necropsy: At the end of 14 days, euthanize surviving animals. Perform gross pathology on the liver and kidneys to check for morpholine-induced oxidative necrosis.
References
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PubChem (NIH). "4-Morpholinopiperidine | C9H18N2O | CID 795724 - Safety and Hazards." National Center for Biotechnology Information. Available at:[Link]
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PubChem (NIH). "1-Propylpiperidine | C8H17N | CID 21644 - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]
Sources
- 1. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Morpholinopyridine | 2767-91-1 | Benchchem [benchchem.com]
- 4. N-Methylpiperidine | 626-67-5 [chemicalbook.com]
- 5. medline.com [medline.com]
